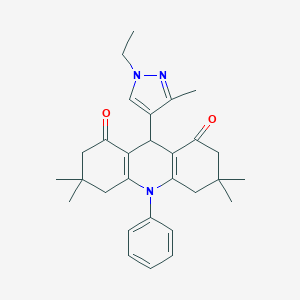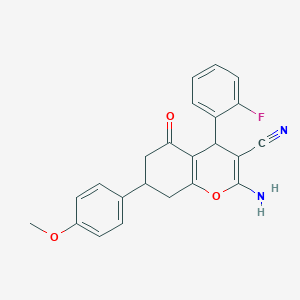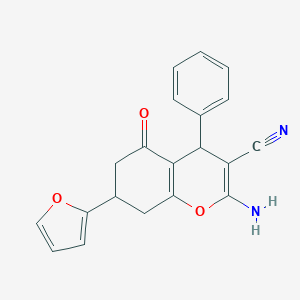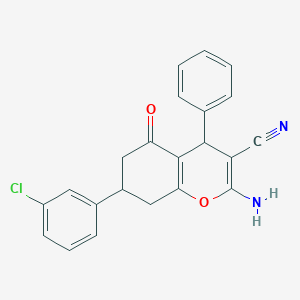
9-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an acridine moiety, which is a tricyclic aromatic system
Preparation Methods
The synthesis of 9-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The acridine moiety can be synthesized through a series of cyclization reactions involving aromatic amines and aldehydes . Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: The acridine moiety can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
9-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves its interaction with molecular targets such as enzymes or receptors . The pyrazole ring can form hydrogen bonds with active sites, while the acridine moiety can intercalate into DNA or interact with aromatic residues in proteins . These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole and acridine derivatives, such as:
1-phenyl-3-methyl-5-pyrazolone: A simpler pyrazole derivative with anti-inflammatory properties.
Acridine orange: A well-known acridine derivative used as a fluorescent dye in biological staining. The uniqueness of 9-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione lies in its combination of the pyrazole and acridine moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
404922-73-2 |
|---|---|
Molecular Formula |
C29H35N3O2 |
Molecular Weight |
457.6g/mol |
IUPAC Name |
9-(1-ethyl-3-methylpyrazol-4-yl)-3,3,6,6-tetramethyl-10-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C29H35N3O2/c1-7-31-17-20(18(2)30-31)25-26-21(13-28(3,4)15-23(26)33)32(19-11-9-8-10-12-19)22-14-29(5,6)16-24(34)27(22)25/h8-12,17,25H,7,13-16H2,1-6H3 |
InChI Key |
OOSFQCUDCMJFRJ-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)C5=CC=CC=C5 |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2C3=C(CC(CC3=O)(C)C)N(C4=C2C(=O)CC(C4)(C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-2-(trifluoromethyl)benzene](/img/structure/B430566.png)

![N-(5-chloro-2-phenoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B430573.png)
![4,4,6,8-tetramethyl-2-(3-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430577.png)
![N-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B430580.png)
![5-acetyl-9-(4-dimethylaminophenyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B430583.png)
![5-(Cyclopropanecarbonyl)-9,9-dimethyl-6-thiophen-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B430584.png)
![10-benzoyl-11-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B430585.png)
![4-{3-[4-(dimethylamino)phenyl]-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B430586.png)
![N-cyclohexyl-11-[4-(diethylamino)phenyl]-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B430587.png)


![2-(1,3-benzothiazol-2-yl)-4-[N-(2-furylmethyl)ethanimidoyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B430591.png)

